Chemical properties and structure of 3-Iodo-4-(trifluoromethyl)-1H-indazole
Chemical properties and structure of 3-Iodo-4-(trifluoromethyl)-1H-indazole
This technical guide details the chemical properties, structural nuances, and synthetic utility of 3-Iodo-4-(trifluoromethyl)-1H-indazole . It is designed for medicinal chemists and process scientists optimizing the use of this scaffold in drug discovery.[1]
CAS No: 1000341-14-9
Molecular Formula: C
Part 1: Executive Summary & Structural Logic
In the landscape of kinase inhibitor design, 3-Iodo-4-(trifluoromethyl)-1H-indazole represents a "high-value, high-challenge" building block. Its value lies in the Trifluoromethyl (CF
The "Crowded Bay" Effect
Unlike typical 3-iodoindazoles, this molecule features a significant steric clash between the bulky Iodine atom at C3 and the Trifluoromethyl group at C4. Although separated by the C3a bridgehead, the spatial proximity (1,3-relationship across the fused ring) creates a "crowded bay" region.[3]
-
Impact on Synthesis: Iodination of the 4-CF
precursor is kinetically slower than unsubstituted indazoles due to steric hindrance.[1] -
Impact on Reactivity: Palladium-catalyzed cross-couplings (Suzuki/Sonogashira) at C3 require specialized ligands to overcome the steric barrier presented by the C4-CF
group.[1]
Part 2: Physicochemical Profile[1][4]
| Property | Value | Technical Context |
| Appearance | Off-white to pale yellow solid | Sensitive to light; iodine liberation can darken color over time.[1] |
| Melting Point | 165–167 °C (Predicted) | High lattice energy due to dipole stacking.[1][3] |
| pKa (NH) | ~12.5 (Estimated) | The electron-withdrawing CF |
| LogP | 3.26 | Highly lipophilic; requires polar aprotic solvents (DMF, DMSO) for reactions.[3] |
| Solubility | DMSO, DMF, CH | Poor solubility in water and non-polar alkanes (Hexanes).[3] |
| H-Bond Donors | 1 (N1-H) | The N1-H is the primary site for deprotonation.[1] |
Part 3: Synthetic Protocol (C3-Iodination)
Objective: Selective introduction of Iodine at C3 while avoiding N-iodination or over-iodination.
Reaction Logic
Direct iodination of 4-(trifluoromethyl)-1H-indazole requires an electrophilic iodine source.[1] Due to the electron-withdrawing nature of the CF
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 4-(trifluoromethyl)-1H-indazole (1.0 equiv) and Acetonitrile (MeCN) [0.2 M concentration].
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in a single portion at room temperature (25 °C).
-
Catalysis (Optional but Recommended): If reaction is slow after 1 hour, add 5 mol% TFA (Trifluoroacetic acid) to activate the NIS.
-
Monitoring: Stir at 40 °C for 4–12 hours. Monitor via LC-MS for the mass shift (M+H: 187
313).-
Checkpoint: If N-iodination is observed (kinetic product), heat to 60 °C to induce thermodynamic rearrangement to C3.[3]
-
-
Workup:
-
Quench with 10% aqueous Sodium Thiosulfate (Na
S O ) to reduce unreacted iodine (color change from brown to yellow/clear).[3] -
Dilute with EtOAc, wash with brine, dry over Na
SO .
-
-
Purification: Recrystallize from CH
Cl /Hexanes or perform flash chromatography (0-30% EtOAc in Hexanes).
Part 4: Reactivity & Functionalization Workflows
Regioselective N-Alkylation
The N-alkylation of indazoles is governed by the interplay of thermodynamic control (favoring N1) and kinetic control (often favoring N2).[4] For this substrate, the electronic pull of the C4-CF
Protocol for N1-Selectivity (>95%):
-
Base: NaH (Sodium Hydride) or Cs
COngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[1][3] -
Solvent: THF (promotes tight ion pairing, favoring N1).[3][4]
-
Temperature: 0 °C to RT.
Protocol for N2-Selectivity (Variable):
-
Base: K
CO . -
Note: Obtaining pure N2 isomer is difficult; usually requires chromatographic separation from a mixture.[1]
Visualization: Reaction Pathways
The following diagram illustrates the critical decision points in functionalizing this scaffold, highlighting the steric influence of the CF
Caption: Functionalization logic flow. Note the steric barrier imposed by the C4-CF3 group on C3-coupling reactions, necessitating specialized phosphine ligands.
Part 5: Critical Application Note - Suzuki Coupling
The "Orthogonal" Challenge
When coupling the C3-Iodine with boronic acids, the adjacent C4-CF
Optimized Conditions for Sterically Hindered Coupling:
-
Catalyst: Pd
(dba) with SPhos or XPhos .[1][3] These bulky, electron-rich Buchwald ligands are designed to facilitate coupling on hindered substrates.[1] -
Base: K
PO (anhydrous) or Cs CO .[1][3][5] -
Solvent: 1,4-Dioxane/Water (4:[3]1) at 100 °C.
-
Why? The biphasic system and strong base help activate the boronic acid, while the ligand geometry forces the palladium center into the crowded C3-C4 pocket.
Part 6: Safety & Handling (GHS)[3]
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Keep cold (2-8 °C) and protected from light. The C-I bond is photolabile; degradation leads to free iodine (purple discoloration).[1]
References
-
BenchChem. (2025).[1][3][4][5] 3-Iodo-6-(trifluoromethyl)-1H-indazole: Physicochemical Properties and Synthesis Protocol. Retrieved from [3]
-
Keating, J. et al. (2021).[1][3][6] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Beilstein J. Org.[1][3] Chem.]([Link])
-
MDPI. (2018).[1][3] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Molecules. Retrieved from [3]
-
ChemScene. (2024). Product Safety and Data Sheet: 3-Iodo-5-(trifluoromethoxy)-1H-indazole. Retrieved from [3]
